Drug Discovery: Pyrimidine scaffolds, often modified with various substituents, appear in numerous pharmaceuticals [, , , , , , , , ]. These drugs target diverse therapeutic areas, including cancer, inflammation, and viral infections.
Chemical Synthesis: Substituted pyrimidines serve as valuable building blocks for constructing more complex molecules [, , , , , , , , , , , , , , , , ]. They can participate in various reactions, leading to diverse chemical structures with potential applications in various fields.
Compound Description: This compound is a novel sorbitol dehydrogenase inhibitor. It exhibits high oral potency in normalizing elevated fructose levels in the sciatic nerve of chronically diabetic rats. [] Notably, it demonstrates a sustained duration of action exceeding 24 hours. [] Additionally, it possesses desirable pharmaceutical properties, including good solubility in simulated human gastric fluid, excellent Caco-2 permeability, moderate lipophilicity, and metabolic stability, suggesting favorable oral absorption and prolonged action. []
Compound Description: WAY-262611 acts as a wingless beta-catenin agonist and demonstrates the ability to increase bone formation rate. [] Developed through a high-throughput screening campaign focused on discovering small molecule leads for treating bone disorders, it targets the Wnt beta-catenin cellular messaging system. [] This compound exhibits excellent pharmacokinetic properties, and oral administration in ovariectomized rats led to a dose-dependent increase in trabecular bone formation rate. []
Compound Description: PF-04447943 is a selective brain-penetrant PDE9A inhibitor. [] It was designed through a combination of parallel synthetic chemistry and structure-based drug design (SBDD), specifically targeting key residue differences between PDE9A and PDE1C catalytic sites to achieve selectivity. [] PF-04447943 exhibits procognitive activity in rodent models, elevates central cGMP levels in the rodent brain and CSF, and shows synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. []
Compound Description: MK-6096 is a dual orexin 1 and orexin 2 receptor (OX1R/OX2R) antagonist (DORA). [] Its development stemmed from the need for improved insomnia treatments, addressing limitations in traditional GABA modulators. [] MK-6096 displays exceptional in vivo activity in preclinical sleep models and has progressed to phase II clinical trials for insomnia treatment. []
Compound Description: NPPA, a potential template for drug design against chronic myelogenous leukemia (CML), exhibits promising inhibitory activity against the kinase enzyme implicated in CML. [] A molecular docking study revealed a strong binding affinity of NPPA to the active site of the kinase enzyme (PDB ID 2hyy), highlighting its potential as a starting point for developing new CML treatments. []
Compound Description: AZ20 is a potent and selective ATR protein kinase inhibitor. [] Identified through optimization efforts within a narrow structure-activity relationship (SAR) space, AZ20 effectively inhibits ATR-mediated phosphorylation and exhibits potent antitumor activity in vitro and in vivo. []
Compound Description: BAY 1000394 is a potent pan-CDK inhibitor. [] Its development involved overcoming challenges associated with earlier lead compounds, particularly off-target activity and limited aqueous solubility. [] The introduction of a sulfoximine group, a relatively uncommon moiety in medicinal chemistry, played a crucial role in improving the compound's properties. []
Compound Description: This compound and its sodium salts are inhibitors of Hepatitis C virus (HCV) replication. [] They have potential as therapeutic agents for treating HCV infections.
Compound Description: This chiral compound serves as a key intermediate in the synthesis of Nafithromycin (NFT), a novel ketolide antibiotic under phase III clinical trials for community-acquired bacterial pneumonia. []
Compound Description: Compound 5 acts as a precursor for synthesizing novel pyrazolopyrimidine derivatives, some of which exhibit antiproliferative activity. []
Compound Description: Compound 2 is a pyrimidinyl analogue of a biologically relevant compound. [] Crystallographic studies reveal that, unlike its analogue, Compound 2 exists as a monohydrate and lacks a specific intramolecular hydrogen bond. [] These structural differences, influenced by the presence of lattice water in the crystal structure, may have implications for the compound's physicochemical properties and biological activity. []
Compound Description: SCH 527123 is a potent, orally bioavailable CXCR2/CXCR1 receptor antagonist. [] Derived from structure-activity studies on a lead cyclobutenedione compound, SCH 527123 demonstrates good oral bioavailability in rats and holds promise as a potential therapeutic for inflammatory diseases. []
Compound Description: KZR-616 is a selective inhibitor of immunoproteasome subunits LMP7 and MECL-1. [] Designed based on the structure of peptide epoxyketone inhibitors, KZR-616 demonstrates potent inhibition of cytokine expression and efficacy in animal models of inflammatory diseases, supporting its potential as a therapeutic agent for rheumatic diseases. []
Compound Description: This compound has been developed as a potential positron emission tomography (PET) imaging agent for the metabotropic glutamate 1 (mGlu1) receptor in the brain. [] Preclinical studies in monkeys demonstrated its favorable brain uptake, kinetics, and specific binding to mGlu1 receptors. []
Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor with promising potential as an inhaled therapeutic for idiopathic pulmonary fibrosis. [] Notably, it exhibits high affinity for the αvβ6 integrin, favorable solubility, and pharmacokinetic properties suitable for inhaled administration. []
Compound Description: EGF816 (nazartinib) is a novel, irreversible EGFR inhibitor that selectively targets oncogenic and T790M-resistant EGFR mutations while sparing wild-type EGFR, offering potential as a treatment for EGFR-mutant non-small cell lung cancer. [] Preclinical studies demonstrated its efficacy and favorable tolerability profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.